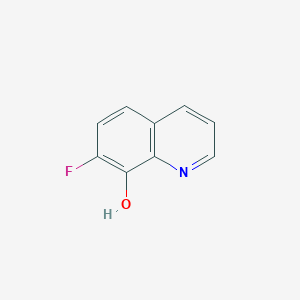

7-Fluoroquinolin-8-ol

CAS No.: 35048-10-3

Cat. No.: VC2267936

Molecular Formula: C9H6FNO

Molecular Weight: 163.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35048-10-3 |

|---|---|

| Molecular Formula | C9H6FNO |

| Molecular Weight | 163.15 g/mol |

| IUPAC Name | 7-fluoroquinolin-8-ol |

| Standard InChI | InChI=1S/C9H6FNO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H |

| Standard InChI Key | LDCRHJNNQVTBNY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C(C=C2)F)O)N=C1 |

| Canonical SMILES | C1=CC2=C(C(=C(C=C2)F)O)N=C1 |

Introduction

Chemical Properties and Structural Characterization

Basic Chemical Identity

7-Fluoroquinolin-8-ol (C9H6FNO) is a quinoline derivative characterized by a fluorine atom at the 7-position and a hydroxyl group at the 8-position of the quinoline ring system. With an average molecular mass of 163.151 g/mol, this compound represents an important member of the fluorinated 8-hydroxyquinoline family . The structural arrangement of this molecule contributes to its unique chemical and biological properties.

Structural Specifications

The compound is characterized by the following structural identifiers:

The molecular structure features a bicyclic system with a benzene ring fused to a pyridine ring, where the fluorine atom at position 7 and the hydroxyl group at position 8 are in proximity, creating a specific electronic environment that influences its chemical behavior and interaction capabilities.

Physical Properties

Based on predictive models, 7-fluoroquinolin-8-ol exhibits specific collision cross-section (CCS) values that provide insight into its three-dimensional structure and potential interactions. The following table presents the predicted CCS values for various ionic forms:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.05061 | 130.0 |

| [M+Na]⁺ | 186.03255 | 144.4 |

| [M+NH₄]⁺ | 181.07715 | 139.0 |

| [M+K]⁺ | 202.00649 | 137.3 |

| [M-H]⁻ | 162.03605 | 131.3 |

| [M+Na-2H]⁻ | 184.01800 | 137.6 |

| [M]⁺ | 163.04278 | 132.4 |

| [M]⁻ | 163.04388 | 132.4 |

These values, derived from computational analysis, provide valuable information for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization .

Synthesis Methodologies

Analogous Synthesis Methods

The synthesis of related compounds such as 2-fluoroquinolin-8-ol provides a potential template for the preparation of 7-fluoroquinolin-8-ol. One documented approach involves:

-

Preparation of a precursor compound

-

Dissolution in an appropriate solvent (e.g., anhydrous acetonitrile)

-

Catalytic hydrogenation using palladium catalysts

For example, a similar compound was synthesized by dissolving a precursor in anhydrous CH₃CN, adding Pd(OH)₂ and Pd/C as catalysts, followed by pressurization with H₂ gas. After filtration through diatomaceous earth and concentration under reduced pressure, the product was obtained as a dark brown viscous solid with approximately 56% yield .

Biological Activity and Applications

Metal Chelation Properties

Comparison with Related Compounds

Structure-Activity Relationships

The properties of 7-fluoroquinolin-8-ol can be better understood by comparing it with related compounds. For instance, 7-chloroquinolin-8-ol (molecular weight: 179.60 g/mol) represents a close structural analog where the fluorine is replaced by chlorine . This substitution alters the electronic properties and potentially the biological activity profile of the compound.

Comparative studies of various 8-hydroxyquinoline derivatives have revealed that the nature and position of substituents significantly influence their:

-

Metal chelation properties

-

Biological activities including antibacterial properties

-

Pharmacokinetic profiles

Current Research and Future Directions

Ongoing Research Areas

Current research on fluorinated 8-hydroxyquinolines focuses on several promising areas:

-

Development of metal ionophores for neurodegenerative diseases

-

Optimization of enzyme inhibitors for various therapeutic applications

-

Enhancement of antimicrobial compounds to address bacterial resistance

-

Improvement of pharmacokinetic properties through strategic fluorination

Research Gaps

Despite the potential applications of 7-fluoroquinolin-8-ol, several research gaps remain:

-

Limited specific data on synthesis optimization for this particular compound

-

Incomplete understanding of its full range of biological activities

-

Need for comprehensive toxicological profiling

-

Limited structure-activity relationship studies focused specifically on 7-fluoroquinolin-8-ol

Future Research Directions

Future research on 7-fluoroquinolin-8-ol could profitably focus on:

-

Development of efficient, scalable synthesis methods

-

Comprehensive evaluation of its metal-binding properties and potential applications in metal-related disorders

-

Assessment of antimicrobial activity against resistant bacterial strains

-

Exploration of its potential as a building block for more complex pharmaceutical candidates

-

Detailed toxicological and pharmacokinetic profiling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume